molecular formula C4H6BrClN2S B6176295 5-bromo-3-methyl-1,2-thiazol-4-amine hydrochloride CAS No. 2639413-85-5

5-bromo-3-methyl-1,2-thiazol-4-amine hydrochloride

Cat. No. B6176295
CAS RN: 2639413-85-5
M. Wt: 229.5
InChI Key:
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Description

5-bromo-3-methyl-1,2-thiazol-4-amine hydrochloride is a chemical compound with the molecular formula C4H6BrClN2S and a molecular weight of 229.52 . It belongs to the group of azole heterocycles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .


Synthesis Analysis

The synthesis of thiazole derivatives involves several methods. One common method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding 5-arylthiazoles . Another method involves the base-induced cyclization of active methylene isocyanides with salts and esters of dithioacids .


Molecular Structure Analysis

Thiazole, the core structure of the compound, is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution, and the C-2 atom is susceptible to nucleophilic substitution . Thiazoles are also known to react with oximes, anhydrides, and potassium thiocyanate in a copper-catalyzed [3+1+1]-type condensation .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

While the specific mechanism of action for 5-bromo-3-methyl-1,2-thiazol-4-amine hydrochloride is not mentioned in the retrieved papers, thiazoles are found in many biologically active compounds with diverse activities, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Safety and Hazards

While specific safety and hazard information for 5-bromo-3-methyl-1,2-thiazol-4-amine hydrochloride is not available, it’s important to handle all chemical compounds with care and appropriate safety measures. Some thiazole derivatives are classified as Acute Tox. 4 Oral - Eye Dam. 1 and should be stored in Combustible Solids storage class .

Future Directions

Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields and their pharmaceutical and biological activities . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-3-methyl-1,2-thiazol-4-amine hydrochloride involves the reaction of 5-bromo-3-methyl-1,2-thiazole with ammonia followed by reaction with hydrochloric acid.", "Starting Materials": [ "5-bromo-3-methyl-1,2-thiazole", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: 5-bromo-3-methyl-1,2-thiazole is reacted with ammonia in a solvent such as ethanol or water to form 5-bromo-3-methyl-1,2-thiazol-4-amine.", "Step 2: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt of 5-bromo-3-methyl-1,2-thiazol-4-amine, which is the desired compound." ] }

CAS RN

2639413-85-5

Product Name

5-bromo-3-methyl-1,2-thiazol-4-amine hydrochloride

Molecular Formula

C4H6BrClN2S

Molecular Weight

229.5

Purity

95

Origin of Product

United States

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